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Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia
(MLL) protein-protein interaction.[1][2][3][4][5] It targets a critical dependency in acute
leukemias harboring MLL rearrangements (MLLr). By covalently binding to Cysteine 329 in the
MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL interaction, which is
essential for the leukemogenic activity of MLL fusion proteins. This inhibition leads to the dose-
dependent downregulation of key downstream target genes, such as HOXA9 and MEIS1,
ultimately suppressing the proliferation of MLLr leukemia cells. M-1121 has demonstrated high
selectivity for MLLr leukemia cell lines while showing minimal activity against cell lines with
wild-type MLL.

These application notes provide detailed protocols for the in vitro use of M-1121 to assist
researchers in evaluating its efficacy and mechanism of action in leukemia cell lines.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of M-1121 in a panel of
human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration
(IC50), which represents the concentration of M-1121 required to inhibit the growth of the cell
population by 50%.
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. Leukemia
Cell Line MLL Status IC50 (nM) Reference
Subtype

Acute Myeloid
MV4;11 ) MLL-AF4 10.3
Leukemia (AML)

Acute Myeloid
MOLM-13 ) MLL-AF9 51.5
Leukemia (AML)

Acute
KOPN-8 Lymphoblastic MLL-AF4 - -
Leukemia (ALL)

Acute Myeloid

ML-2 ) MLL-AF6 - -
Leukemia (AML)
Acute

HL-60 Promyelocytic Wild-Type >10,000 -

Leukemia (APL)

Histiocytic ]
U937 Wild-Type >10,000 -
Lymphoma

Chronic Myeloid ]
K562 ) Wild-Type >10,000 -
Leukemia (CML)

Note: Specific IC50 values for KOPN-8 and ML-2 were not explicitly provided in the searched
literature, though they are MLL-rearranged and expected to be sensitive to M-1121. The wild-
type cell lines showed no significant inhibition up to 10 pM.

Experimental Protocols
Cell Culture

Materials:
o Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, ML-2, HL-60, U937, K562)
e RPMI-1640 medium

o Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

Trypan blue solution

Hemocytometer or automated cell counter
Protocol:

e Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1%
Penicillin-Streptomycin.

¢ Maintain the cells in a humidified incubator at 37°C with 5% CQO2.

» Monitor cell density and viability regularly. Subculture the cells as needed to maintain
logarithmic growth. For suspension cells, this typically involves diluting the cell suspension
with fresh medium.

e Prior to any experiment, assess cell viability using trypan blue exclusion. Ensure cell viability
is >95%.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-
Glo®)

This protocol determines the effect of M-1121 on the proliferation and viability of leukemia cell
lines.

Materials:

Leukemia cell lines

Complete cell culture medium

M-1121 stock solution (dissolved in DMSO)

96-well clear or opaque-walled microplates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo®
Luminescent Cell Viability Assay kit

e Solubilization solution (e.g., DMSO or SDS in HCI) for MTT assay
o Microplate reader (absorbance or luminescence)
Protocol:

e Prepare a serial dilution of M-1121 in complete culture medium. It is recommended to test a
wide range of concentrations (e.g., from 0.1 nM to 10 uM) to determine the IC50 value
accurately. Include a DMSO vehicle control.

o Seed the leukemia cells into a 96-well plate at a density of approximately 5,000 to 10,000
cells per well in 100 pL of medium.

e Add 100 pL of the diluted M-1121 or DMSO control to the respective wells.
e Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
e For MTT Assay:

o Add 20 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at
37°C.

o Add 100 pL of solubilization solution to each well and incubate overnight at 37°C to
dissolve the formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o For CellTiter-Glo® Assay:
o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure the luminescence using a microplate reader.

o Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the
viability against the log of the M-1121 concentration to determine the IC50 value using a
suitable software (e.g., GraphPad Prism).

Gene Expression Analysis by Quantitative Real-Time
PCR (gRT-PCR)

This protocol measures the effect of M-1121 on the expression of target genes such as HOXA9
and MEIS1.

Materials:

Leukemia cell lines (e.g., MV4;11)

o Complete cell culture medium

e M-1121

e RNA extraction kit (e.g., RNeasy Kit, Qiagen)

o cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

e (PCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

o Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
e gRT-PCR instrument

Protocol:

o Seed leukemia cells (e.g., MV4;11) in a 6-well plate at an appropriate density.

» Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or DMSO
as a vehicle control for 24 to 48 hours.
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» Harvest the cells and extract total RNA using an RNA extraction kit according to the
manufacturer's instructions.

o Quantify the RNA concentration and assess its purity (A260/A280 ratio).
e Synthesize cDNA from the extracted RNA using a cDNA synthesis Kkit.

o Perform gRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master

mix.

e Analyze the results using the AACt method to determine the relative fold change in gene
expression in M-1121-treated cells compared to the DMSO-treated control. Normalize the
expression of the target genes to the housekeeping gene.
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Caption: M-1121 Signaling Pathway in MLLr Leukemia.
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Caption: In Vitro Experimental Workflow for M-1121.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for M-1121 in
Leukemia Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568950#m-1211-dosage-for-leukemia-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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